molecular formula C13H13ClFN3O B12241840 3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12241840
M. Wt: 281.71 g/mol
InChI Key: UWNHLRLQIQTCFC-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group and a pyrazolyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with 1-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolyl group.

    Amidation and Hydrolysis: The amide bond in the compound can be formed or broken under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Amidation: Propanoyl chloride and bases like triethylamine are used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the pyrazolyl group.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring, as well as the pyrazolyl group, contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-N-(1H-pyrazol-4-yl)propanamide: Lacks the methyl group on the pyrazolyl ring.

    3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide: The position of the pyrazolyl group is different.

    3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)propanamide: The pyrazolyl group is positioned differently.

Uniqueness

The unique combination of the chloro-fluorophenyl group and the 1-methyl-1H-pyrazol-4-yl group in 3-(3-chloro-4-fluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClFN3O

Molecular Weight

281.71 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(1-methylpyrazol-4-yl)propanamide

InChI

InChI=1S/C13H13ClFN3O/c1-18-8-10(7-16-18)17-13(19)5-3-9-2-4-12(15)11(14)6-9/h2,4,6-8H,3,5H2,1H3,(H,17,19)

InChI Key

UWNHLRLQIQTCFC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CCC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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